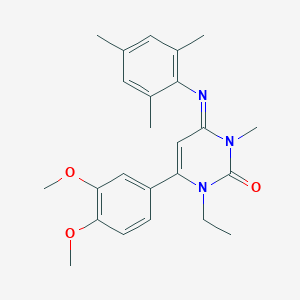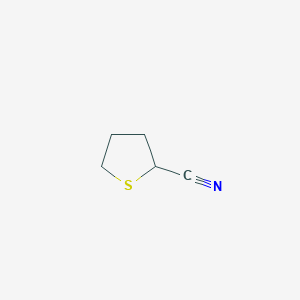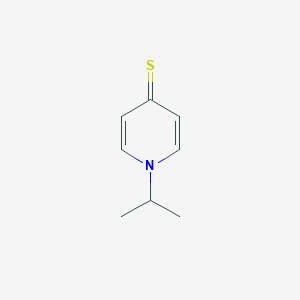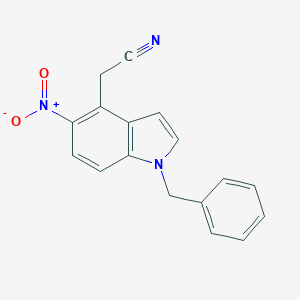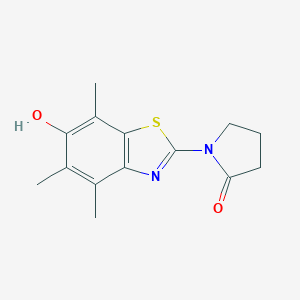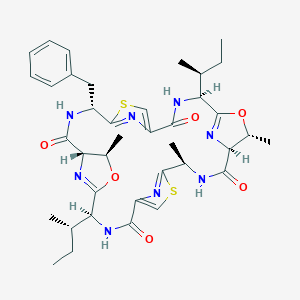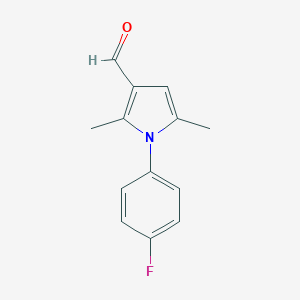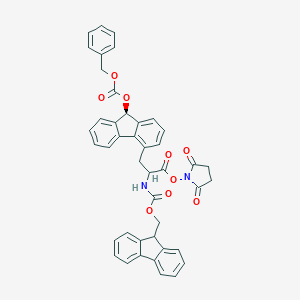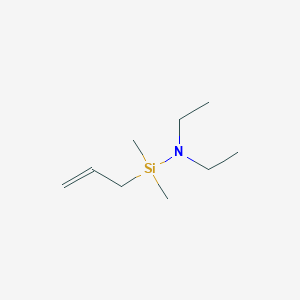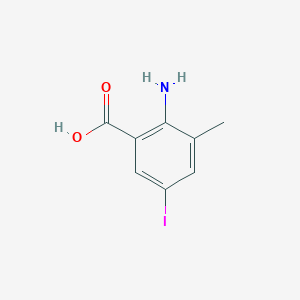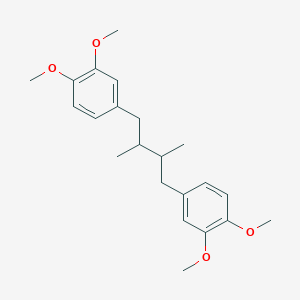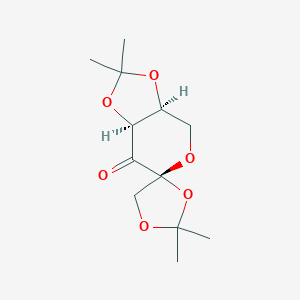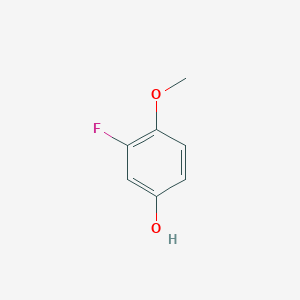![molecular formula C11H16O2 B050672 Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate CAS No. 111965-24-3](/img/structure/B50672.png)
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. This compound is characterized by its bicyclic structure, which includes a norbornane framework fused with a methacrylate ester group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate typically involves the reaction of norbornyl alcohol with methacrylic acid or its derivatives under esterification conditions. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methacrylate group, forming amides or thioesters.
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology: The compound’s derivatives are studied for their potential use as enzyme inhibitors or as ligands in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used in the production of high-performance materials, including resins and composites, due to its ability to form cross-linked polymer networks.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. In polymerization reactions, the methacrylate group undergoes radical initiation, propagation, and termination steps to form polymer chains. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biochemical effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-ol:
2-Azabicyclo[2.2.1]heptanes: These compounds contain a nitrogen atom in the bicyclic framework and are studied for their potential use in pharmaceuticals and as intermediates in organic synthesis.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a reactive methacrylate ester group, making it versatile for various chemical and industrial applications.
Properties
IUPAC Name |
1-bicyclo[2.2.1]heptanyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)10(12)13-11-5-3-9(7-11)4-6-11/h9H,1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZAQYCRLLDDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CCC(C1)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597856 |
Source


|
| Record name | Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111965-24-3 |
Source


|
| Record name | Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
